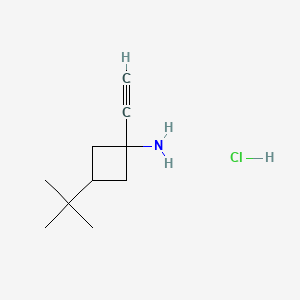
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C10H18ClN. This compound is characterized by the presence of a cyclobutane ring substituted with a tert-butyl group and an ethynyl group, along with an amine group that forms a hydrochloride salt. The compound is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other.
Métodos De Preparación
The synthesis of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves several steps, including the formation of the cyclobutane ring and the introduction of the tert-butyl and ethynyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclobutane Ring Formation: This can be achieved through cycloaddition reactions or ring-closing metathesis.
Introduction of Tert-Butyl Group: This step often involves the use of tert-butyl halides in the presence of a base.
Ethynyl Group Addition: This can be done through Sonogashira coupling or other alkynylation reactions.
Amine Group Introduction: The amine group can be introduced through nucleophilic substitution or reductive amination.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Análisis De Reacciones Químicas
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the ethynyl group to an ethyl group.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in various biological effects .
Comparación Con Compuestos Similares
3-tert-butyl-1-ethynylcyclobutan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-tert-butyl-1-ethynylcyclobutan-1-amine: This compound lacks the hydrochloride salt form and may have different solubility and stability properties.
1-ethynylcyclobutan-1-amine: This compound lacks the tert-butyl group, which can affect its steric and electronic properties.
3-tert-butylcyclobutan-1-amine: This compound lacks the ethynyl group, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C10H18ClN |
|---|---|
Peso molecular |
187.71 g/mol |
Nombre IUPAC |
3-tert-butyl-1-ethynylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17N.ClH/c1-5-10(11)6-8(7-10)9(2,3)4;/h1,8H,6-7,11H2,2-4H3;1H |
Clave InChI |
HWFLPUOLUGJTQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC(C1)(C#C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)

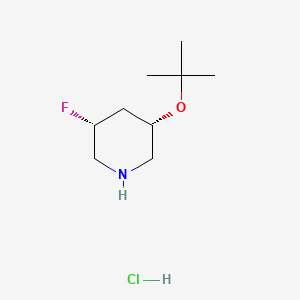


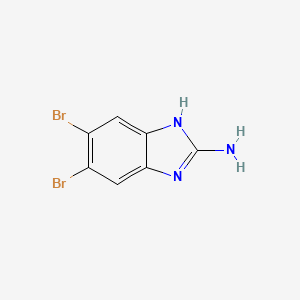
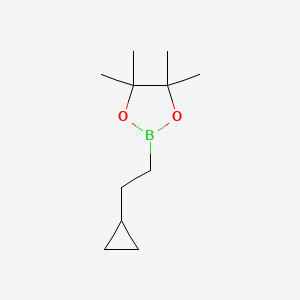
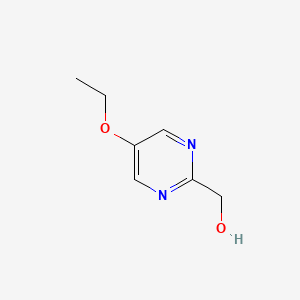
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
![4-[(Cyclopropylmethyl)amino]benzene-1-sulfonamide](/img/structure/B13483749.png)

![5-[(4-Amino-1-phenyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13483756.png)
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
